molecular formula C27H29N5O5S B2527446 ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate CAS No. 536708-20-0

ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate

Cat. No.: B2527446
CAS No.: 536708-20-0
M. Wt: 535.62
InChI Key: PMULPWDLPXUETJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

The synthesis of ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves multiple stepsCommon reagents used in these reactions include ethyl chloroformate, piperazine, and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate can be compared with other indole derivatives, such as:

Properties

IUPAC Name

ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O5S/c1-3-36-19-11-9-18(10-12-19)32-25(34)24-23(20-7-5-6-8-21(20)28-24)29-26(32)38-17-22(33)30-13-15-31(16-14-30)27(35)37-4-2/h5-12,28H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMULPWDLPXUETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCN(CC5)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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